molecular formula C22H19Cl2N3O3S B3008359 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 477848-69-4

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine

Cat. No.: B3008359
CAS No.: 477848-69-4
M. Wt: 476.37
InChI Key: LHMOWDZFEYWKAH-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the quinazoline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the quinazoline core.

    Attachment of the Furylmethyl Group: The furylmethyl group is added through a Friedel-Crafts alkylation reaction, using furylmethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a pharmaceutical agent, particularly in targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-4(3H)-quinazolinimine: Lacks the dimethoxy groups, which may affect its chemical properties and biological activity.

    3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine: Lacks the dichlorobenzyl group, potentially altering its reactivity and applications.

    2-[(2,6-dichlorobenzyl)sulfanyl]-4(3H)-quinazolinimine: Lacks both the furylmethyl and dimethoxy groups, which may significantly change its properties.

Uniqueness

The presence of both dichlorobenzyl and furylmethyl groups, along with the dimethoxy substitutions, makes 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine unique

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3S/c1-28-19-9-14-18(10-20(19)29-2)26-22(27(21(14)25)11-13-5-4-8-30-13)31-12-15-16(23)6-3-7-17(15)24/h3-10,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOWDZFEYWKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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